molecular formula C18H32N2O2 B104763 n,n-Dodecamethylenebisacrylamide CAS No. 17447-10-8

n,n-Dodecamethylenebisacrylamide

Cat. No.: B104763
CAS No.: 17447-10-8
M. Wt: 308.5 g/mol
InChI Key: QHQMBOKYHCJVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dodecamethylenebisacrylamide can be synthesized through the reaction of 1,12-dodecanediamine with acryloyl chloride . The reaction typically involves the use of potassium carbonate as a base in a solvent such as benzene. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Mechanism of Action

N,N-Dodecamethylenebisacrylamide exerts its effects primarily through its ability to form crosslinks between polymer chains. The acrylamide groups react with other monomers or polymers to create a three-dimensional network structure. This crosslinking enhances the mechanical strength and stability of the resulting polymer, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer dodecamethylene chain, which provides greater flexibility and spacing between crosslinked polymer chains. This can result in different mechanical properties and applications compared to other bisacrylamide derivatives .

Biological Activity

n,n-Dodecamethylenebisacrylamide (DBA) is a compound that has garnered attention in various fields, particularly in biomedicine and polymer chemistry. This article explores its biological activity, focusing on its applications, toxicity, and interactions with biological systems.

This compound is a crosslinking agent commonly used in the synthesis of hydrogels and polymer networks. Its structure allows for the formation of stable three-dimensional networks, which are essential in biomedical applications such as drug delivery systems and tissue engineering.

Applications in Biomedicine

  • Hydrogel Formation : DBA is often utilized to create hydrogels that can encapsulate bioactive molecules. These hydrogels can be tailored for controlled drug release, making them suitable for therapeutic applications. For example, studies have shown that hydrogels formed with DBA can effectively deliver anticancer drugs while minimizing toxicity to healthy cells .
  • Enzyme Immobilization : Research has demonstrated that DBA can be used to immobilize enzymes within polymer matrices. This process enhances enzyme stability and activity, allowing for repeated use in biocatalytic processes. For instance, immobilized enzymes showed improved conversion rates in organic solvents compared to their free counterparts .
  • Tissue Engineering : DBA-based hydrogels have been explored for use in scaffolds for tissue engineering. Their biocompatibility and ability to support cell growth make them ideal candidates for regenerative medicine applications .

Toxicity and Safety Profile

Despite its beneficial applications, the safety profile of DBA must be considered:

  • Developmental Toxicity : A study evaluated the developmental toxicity of DBA and related compounds in Swiss mice. It was found that while DBA did not exhibit teratogenic effects at lower doses, higher doses resulted in adverse maternal outcomes and reduced fetal weights . The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg/day for maternal toxicity.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of DBA on various cell lines. Although some studies reported low cytotoxicity at certain concentrations, others indicated potential toxic effects at higher concentrations, necessitating careful consideration in biomedical applications .

Research Findings

Recent studies have highlighted the versatility of DBA in various applications:

  • Controlled Drug Delivery : Hydrogels synthesized with DBA demonstrated pH-responsive drug release profiles, particularly useful for targeting tumor microenvironments where pH levels are lower than normal physiological conditions .
  • Bacterial Adhesion Prevention : DBA-based coatings have been shown to effectively prevent bacterial adhesion, a critical factor in biomedical device applications where infection is a concern .

Case Studies

  • Enzyme Activity Enhancement : A study focused on the immobilization of Candida rugosa lipase using DBA-based hydrogels showed that the encapsulated enzyme maintained high activity over multiple reaction cycles, demonstrating the potential for industrial applications .
  • Tissue Regeneration : Research involving DBA-based scaffolds indicated significant improvements in cell viability and proliferation when used for skin regeneration applications. The scaffolds supported fibroblast growth and collagen deposition, essential for wound healing .

Properties

IUPAC Name

N-[12-(prop-2-enoylamino)dodecyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c1-3-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16-20-18(22)4-2/h3-4H,1-2,5-16H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQMBOKYHCJVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
n,n-Dodecamethylenebisacrylamide
Reactant of Route 2
Reactant of Route 2
n,n-Dodecamethylenebisacrylamide
Reactant of Route 3
Reactant of Route 3
n,n-Dodecamethylenebisacrylamide
Reactant of Route 4
Reactant of Route 4
n,n-Dodecamethylenebisacrylamide
Reactant of Route 5
Reactant of Route 5
n,n-Dodecamethylenebisacrylamide
Reactant of Route 6
Reactant of Route 6
n,n-Dodecamethylenebisacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.